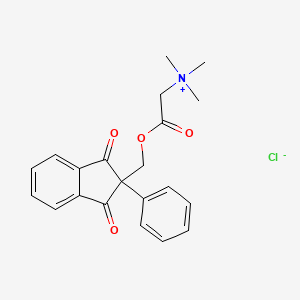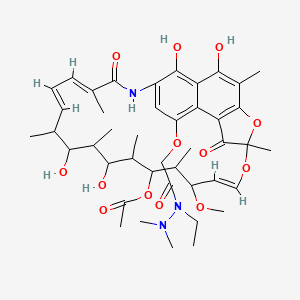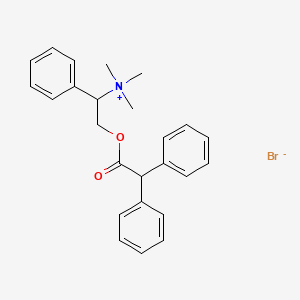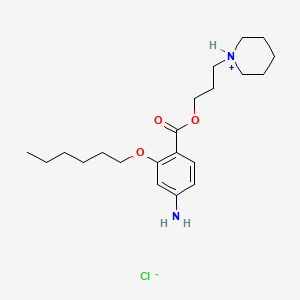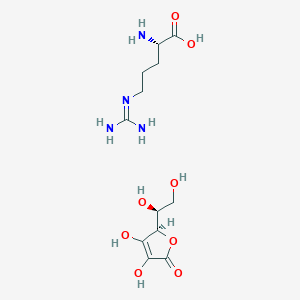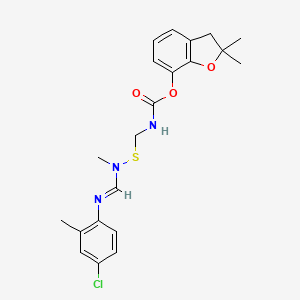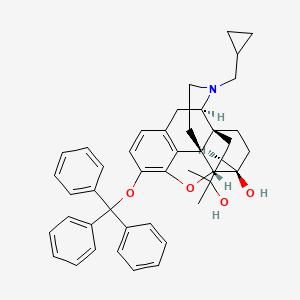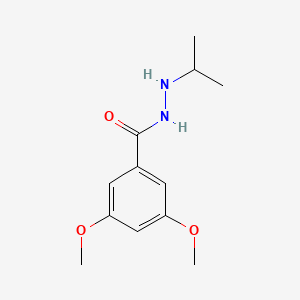![molecular formula C20H26ClNO2 B15342496 [2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride CAS No. 2085-83-8](/img/structure/B15342496.png)
[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride is a complex organic compound with a unique structure that combines phenyl, dimethylphenoxy, and diethylazanium chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride typically involves multiple steps, starting with the preparation of the phenyl and dimethylphenoxy intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common synthetic routes include:
Condensation Reactions: These involve the reaction of phenyl and dimethylphenoxy intermediates with diethylazanium chloride under controlled temperature and pressure conditions.
Oxidation and Reduction Reactions: These steps are crucial for modifying the functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key steps include:
Batch Processing: This involves the sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in treating certain diseases or conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: A chemoselective reagent used in amine protection/deprotection sequences.
(2,6-Dimethylphenoxy)acetic acid: A compound with similar phenoxy and dimethyl groups.
Uniqueness
What sets [2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other compounds may not be suitable for.
Properties
CAS No. |
2085-83-8 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 2-(diethylamino)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-5-21(6-2)18(17-13-8-7-9-14-17)20(22)23-19-15(3)11-10-12-16(19)4;/h7-14,18H,5-6H2,1-4H3;1H |
InChI Key |
XLLNWRAHBKXRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)OC2=C(C=CC=C2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




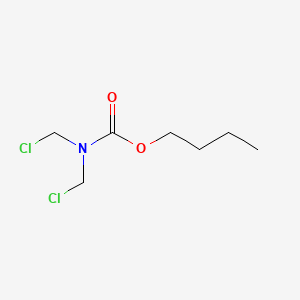
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
